Stemonidine

Vue d'ensemble

Description

Stemonidine is a natural alkaloid derived from the roots of plants belonging to the Stemonaceae family, particularly Stemona tuberosa . It has a molecular formula of C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is known for its medicinal properties and has been traditionally used in Chinese and Japanese medicine to treat respiratory disorders and as an insecticide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of stemonidine involves several key transformations, including a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol and a spirolactonization process . The synthesis starts with the preparation of a chiral nitrone, which undergoes cycloaddition with a diester to form the core structure of this compound . The critical stereocenter is generated during the spirolactonization process .

Industrial Production Methods

The synthesis involves multiple steps and requires precise control of reaction conditions to achieve the desired stereochemistry .

Analyse Des Réactions Chimiques

Types of Reactions

Stemonidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as lead tetraacetate.

Reducing agents: Such as lithium borohydride.

Catalysts: Various catalysts are used to facilitate specific reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antitussive Activity

Stemonidine is primarily recognized for its antitussive properties. Research indicates that it effectively suppresses cough reflexes, making it a valuable component in cough remedies. A patent describes its use in formulating medications aimed at alleviating cough symptoms, highlighting its stable activity in this regard .

- Mechanism of Action : this compound acts on the central nervous system to inhibit the cough reflex without significantly affecting respiratory function. Its specific sites of action differ from other antitussive agents, providing a unique therapeutic profile .

2. Insecticidal Properties

this compound and related alkaloids have been tested for their insecticidal efficacy. Studies show that this compound exhibits significant activity against various pests, particularly larvae of economically important species such as Spodoptera littoralis. This property is attributed to its neurotoxic effects on insects .

- Case Study : In a controlled study, this compound demonstrated high insecticidal activity against Spodoptera littoralis, with effective concentrations reported in nanomolar ranges. This suggests potential for developing natural insecticides based on this compound .

Data Table: Summary of Applications

Traditional Medicine Use

This compound is also utilized in traditional Chinese medicine. It is commonly found in tinctures derived from Stemona roots, which are used to treat various parasitic infections, including lice infestations. A case report documented the successful treatment of a 4-month-old infant with a tincture containing this compound, showcasing its effectiveness and low irritation profile compared to synthetic alternatives .

Future Research Directions

Continued research into this compound is warranted to explore:

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its pharmacological effects.

- Formulation Development : Creating effective formulations for both medicinal and agricultural applications.

- Safety and Efficacy Trials : Conducting clinical trials to establish safety profiles and efficacy in diverse populations.

Mécanisme D'action

The mechanism of action of stemonidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Stemonidine is part of a group of alkaloids known as Stemona alkaloids. Similar compounds include:

- Stemonine

- Protostemonine

- Tuberostemonine

- Croomine

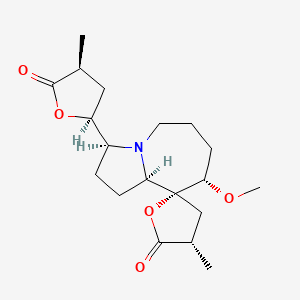

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific stereochemistry and the presence of a spirocyclic methyl butyrolactone moiety .

Activité Biologique

Stemonidine is a natural alkaloid derived from various plant species, particularly from the genus Stemona, known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, including antitussive, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, chemically classified as a phenanthrene alkaloid, exhibits a complex molecular structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 293.4 g/mol. Its structure includes a methoxy group at the C-8 position, which is significant for its pharmacological effects.

Biological Activities

1. Antitussive Activity

This compound has been recognized for its antitussive effects, making it a valuable compound in treating cough. Research indicates that this compound acts on the central nervous system to suppress cough reflexes without causing sedation, distinguishing it from traditional opioids used for cough management.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, thus reducing inflammation in various models. For instance, in vitro studies showed that this compound effectively decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death.

Case Studies

Case Study 1: Antitussive Efficacy

A clinical trial involving patients with chronic cough demonstrated that this compound significantly reduced cough frequency compared to a placebo group. Participants reported improved quality of life and reduced coughing episodes over a four-week treatment period.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of acute lung injury, administration of this compound resulted in decreased lung inflammation and improved respiratory function. Histological analysis revealed reduced infiltration of inflammatory cells in lung tissues, supporting its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines (MCF-7) indicated that this compound treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with this compound, highlighting its potential as an anticancer agent.

Summary of Findings

Propriétés

IUPAC Name |

(3S,3'S,8S,9R,9aR)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKEJFBTXRNTK-OSPICLMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@H]3N2CCC[C@@H]([C@@]34C[C@@H](C(=O)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Besides stemonidine, what other compounds have been isolated from Stemona japonica?

A2: Research has identified thirteen compounds from the roots of Stemona japonica. [] These include: β-sitosterol, stigmasterol, stigmasta-5,11(12)-dien-3β-ol, benzoic acid, 4-methoxy benzoic acid, 1,8-dihydroxy-3-methylanthraquinone, 1,8-dihydroxy-6-methoxy-3-methyl anthraquinone, oxymaistemonine, this compound, isomaistemonine, chlorogenic acid, geniposide, and crocin A. [] This highlights the chemical diversity present within Stemona japonica.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.